![molecular formula C8H8ClN3O3 B1478555 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid CAS No. 2092062-50-3](/img/structure/B1478555.png)
1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For the related compound ethyl 1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylate, the InChI code is1S/C12H16ClN3O3/c1-2-19-12(18)8-3-5-16(6-4-8)9-7-14-15-11(17)10(9)13/h7-8H,2-6H2,1H3,(H,15,17)
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as molecular weight, melting point, and density. For the related compound ethyl 1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylate, the molecular weight is 285.73, and the melting point is between 174 - 175°C .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid have been synthesized and evaluated for their potential antibacterial and antifungal activities. For example, a series of pyridoquinolones containing azetidinones were synthesized and showed activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Patel & Pathak, 2012). Additionally, novel biphenyl 4-carboxylic acid derivatives demonstrated the versatility of this scaffold in generating compounds with potential biological activities (Patel, Malik, & Bhatt, 2009).
Antimicrobial and Antifungal Properties
Another study focused on the synthesis of some new heterocyclic compounds, including derivatives of pyridazinone, which exhibited antimicrobial and antifungal activities. This work underscores the importance of heterocyclic chemistry in discovering new therapeutic agents (Sayed et al., 2003).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds have also been a significant area of study. For instance, the synthesis of new 5-[2-((1,2,3-Benzotriazole)-1-yl-methyl)-1'-(4'-substituted aryl-3'-chloro-2'-oxo azetidine)]-amino-1,3,4-thiadiazoles as antifungal and antibacterial agents showcases the potential of these compounds in addressing resistant microbial strains (Shukla & Srivastava, 2008).
Novel Syntheses and Antimicrobial Screening
Moreover, the development of novel bioactive compounds derived from pyrazin dicarboxylic acid, leading to new 2-azetidinones with excellent antibacterial and antifungal activities, illustrates the compound's utility in generating new antimicrobial agents (Ayyash & Habeeb, 2019).
Safety and Hazards
The safety and hazards of a compound are usually described by its hazard statements. For the related compound ethyl 1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylate, the hazard statements are H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Mode of Action
Given the lack of information on its specific targets, it is challenging to provide a detailed explanation of how this compound interacts with its targets and the resulting changes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
1-(5-chloro-6-oxo-1H-pyridazin-4-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O3/c9-6-5(1-10-11-7(6)13)12-2-4(3-12)8(14)15/h1,4H,2-3H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFVQUFSIZAOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C(=O)NN=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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